Product packaging for N-Sulfinylacetamide(Cat. No.:CAS No. 16767-75-2)

N-Sulfinylacetamide

Cat. No.: B099678
CAS No.: 16767-75-2
M. Wt: 105.12 g/mol
InChI Key: DXJGBUOYNNYNML-UHFFFAOYSA-N
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Description

Historical Context of Sulfinyl Chemistry in Organic Synthesis

The study of sulfinyl compounds, characterized by a sulfur atom double-bonded to one oxygen atom, has a rich history in organic chemistry. The parent family, N-sulfinylamines (R-N=S=O), which are mono-aza analogs of sulfur dioxide, have been known for more than a century. nih.gov Historically, their reactivity as sulfur electrophiles and as participants in Diels-Alder reactions was well-established. nih.gov A foundational method for their preparation involves the reaction of thionyl chloride (SOCl₂) with a primary amine. wikipedia.org

Over the decades, the utility of sulfinyl compounds has expanded dramatically. A pivotal development in the field was the recognition of the sulfur atom in a sulfinyl group as a stable stereogenic center. wikipedia.org This chirality, present in compounds like sulfoxides and sulfinamides, opened the door for their use in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. wikipedia.orgacs.org Synthetic sulfinyl compounds, such as the anti-ulcer drug esomeprazole (B1671258) and the wakefulness-promoting agent modafinil (B37608), have demonstrated significant biological activity, underscoring the pharmaceutical relevance of this chemical class. acs.orgpharmacompass.com The development of methods to prepare enantiomerically pure sulfinyl compounds has therefore been a major focus of chemical research, transforming them from simple synthetic intermediates into powerful tools for creating complex, stereochemically defined molecules. acs.org

Structural Significance of the N-Sulfinylacetamide Moiety

The this compound molecule, with the chemical formula C₂H₃NO₂S, possesses a unique and influential structural framework. chemicalbook.comchemspider.com The core of this moiety is the N-sulfinyl group (-N=S=O), which dictates much of its chemical personality.

Key structural features include:

Stereogenic Sulfur: The sulfur atom in the sulfinyl group is tetrahedral, with a lone pair of electrons, and is a stable stereocenter. wikipedia.org This means that if the groups attached to the sulfur are different, the molecule can exist as non-superimposable mirror images (enantiomers). In the case of substituted N-sulfinylacetamides, such as the well-known compound modafinil (2-[(diphenylmethyl)sulfinyl]acetamide), the sulfoxide (B87167) group is the source of its chirality. researchgate.net

Planar Geometry: X-ray crystallography studies on the parent N-sulfinylamine family have revealed that the C-N=S=O core is planar and typically adopts a syn geometry, where the substituent and the oxygen atom are on the same side of the N=S double bond. wikipedia.org

These structural elements are not merely passive features; they actively govern the compound's chemical behavior. The chirality is crucial for applications in asymmetric synthesis and for the specific interactions of molecules like modafinil with biological systems. nih.govsigmaaldrich.com The electron-withdrawing character and defined geometry of the N-sulfinyl group make it a valuable functional handle in the design of new reagents and complex molecular architectures.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂H₃NO₂S chemicalbook.comchemspider.com
Molecular Weight 105.11 g/mol chemicalbook.comchemspider.com
CAS Number 16767-75-2 chemicalbook.comchemical-suppliers.eu
Monoisotopic Mass 104.988449 Da chemspider.com

Overview of Current Research Trajectories Involving this compound

Contemporary research continues to find new and innovative uses for the N-sulfinyl functional group, with applications spanning reaction development, asymmetric catalysis, and medicinal chemistry.

One major research thrust is the use of N-sulfinylamines as versatile building blocks for other important sulfur-containing functional groups. Recent advances have demonstrated their role in the one-pot synthesis of sulfoximines and sulfonimidamides, which are increasingly prominent in drug discovery. nih.govorganic-chemistry.org Furthermore, novel reactivity has been unlocked through modern synthetic methods; for instance, visible-light-mediated reactions of N-sulfinylamines with carbene precursors have been developed to afford a wide range of amides and α-iminoesters under mild conditions. acs.org

The synthesis of N-sulfinyl imines from N-sulfinylamides is another active area. organic-chemistry.org These imines are valuable intermediates in organic synthesis, participating in reactions like the Aza-Baylis–Hillman and Imine Diels-Alder reactions to form complex nitrogen-containing heterocycles. wikipedia.org

In the realm of medicinal chemistry, the this compound scaffold remains a cornerstone for the development of new therapeutic agents, largely inspired by the structure of modafinil. google.comingentaconnect.com A significant body of research is dedicated to synthesizing and evaluating novel analogues of 2-[(diphenylmethyl)sulfinyl]acetamide. nih.govacs.orgnih.gov These studies systematically modify the structure—for example, by adding substituents to the phenyl rings or the terminal amide nitrogen—to probe the structural requirements for activity at monoamine transporters like the dopamine (B1211576) transporter (DAT). nih.govacs.org This research aims to develop compounds with higher affinity and selectivity, potentially leading to new treatments for psychostimulant abuse and other CNS disorders. nih.govnih.gov

Table 2: Selected Modern Synthetic Applications of N-Sulfinyl Compounds

Starting Material(s) Reagents/Conditions Product Type Research Focus Source(s)
N-Sulfinylamines, Acylsilanes/Diazo compounds Visible Light Amides, α-Iminoesters Exploring novel, light-induced reactivity for amide synthesis. acs.org
Aldehydes, N-Sulfinylamides Pyrrolidine (organocatalyst) N-Sulfinyl Imines Developing efficient, metal-free methods for imine synthesis. organic-chemistry.org
N-silyl sulfinylamine, Organometallic reagents Grignard, organolithium, or organozinc reagents Primary Sulfinamides Modular synthesis of sulfinamides as precursors to sulfonimidamides. organic-chemistry.org
Diphenylmethanol, 2-Mercaptoacetamide Trifluoroacetic Acid (TFA), then H₂O₂/Acetic Acid 2-[(Diphenylmethyl)sulfinyl]acetamide Analogues Synthesis of modafinil analogues for structure-activity relationship studies. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3NO2S B099678 N-Sulfinylacetamide CAS No. 16767-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-sulfinylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3NO2S/c1-2(4)3-6-5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGBUOYNNYNML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502692
Record name N-(Oxo-lambda~4~-sulfanylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16767-75-2
Record name N-(Oxo-lambda~4~-sulfanylidene)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-sulphinylacetamide
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Advanced Synthetic Methodologies for N Sulfinylacetamide and Its Chemical Analogues

Direct Synthesis Strategies for N-Sulfinylacetamides

Condensation and Coupling Reactions Utilizing Sulfinyl-Containing Synthons

The formation of N-sulfinylacetamides can also be achieved through condensation and coupling reactions where a pre-formed sulfinyl-containing synthon is reacted with an appropriate acetamide (B32628) derivative. This approach offers a convergent strategy to the target molecule.

One common method involves the reaction of amides with sulfinyl chlorides. However, sulfinyl chlorides are often reactive and moisture-sensitive. nih.gov A more recent and robust method for the synthesis of related N-acylsulfenamides involves the reaction of primary amides with stable N-thiosuccinimides or N-thiophthalimides. nih.gov This method avoids the use of highly reactive sulfenyl chlorides and proceeds under mild basic conditions. nih.gov While this has been demonstrated for N-acylsulfenamides, the subsequent oxidation to N-sulfinylacetamides is a feasible and logical extension.

Another strategy involves the use of sulfinylating agents based on cinchona alkaloids, such as quinine (B1679958) and quinidine. These have been developed for the efficient synthesis of sulfinyl transfer agents, which can then be used to prepare a variety of sulfinyl compounds. organic-chemistry.orgnih.gov The reaction of an acetamide anion with such a sulfinylating agent could provide a direct route to N-sulfinylacetamides.

Furthermore, the synthesis of primary sulfonamides has been achieved by reacting organometallic reagents with the novel sulfinylamine reagent, N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.gov This highlights the utility of sulfinylamine reagents in constructing S-N bonds. A similar approach using an appropriate sulfinylamine and an acetamide-derived nucleophile could potentially yield N-sulfinylacetamides.

Multi-Component and Convergent Synthetic Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. researchgate.net While direct MCRs for the synthesis of N-sulfinylacetamide itself are not widely reported, analogous reactions for related N-sulfonylamidines have been developed. For instance, a copper-catalyzed three-component coupling of a sulfonyl azide, an alkyne, and an amine provides a highly efficient route to N-sulfonylamidines. researchgate.net This reaction demonstrates the feasibility of bringing together multiple components to form a complex sulfur-nitrogen containing scaffold.

Convergent synthesis, which involves the preparation of complex molecules from smaller, pre-synthesized fragments, is another powerful strategy. In the context of N-sulfinylacetamides, a convergent approach could involve the synthesis of a sulfinyl-containing fragment and an acetamide fragment, which are then coupled in a final step. This strategy is exemplified by the synthesis of modafinil (B37608) analogues, where a sulfenylacetamide is first synthesized and then oxidized to the final sulfinylacetamide product. nih.gov This two-step process can be considered a convergent approach as it assembles the final molecule from two key building blocks. A one-pot synthesis of modafinil has also been described, which, while sequential, embodies the principles of convergence by minimizing intermediate isolation. google.com

Enantioselective Synthesis of Chiral N-Sulfinylacetamides

The synthesis of chiral N-sulfinylacetamides, where the sulfur atom is a stereocenter, is of significant interest due to the role of such compounds as chiral auxiliaries and potential pharmacophores. nih.govacs.org Enantioselective methods aim to control the stereochemistry at the sulfur atom, leading to the formation of a single enantiomer.

Asymmetric Oxidation Techniques

Asymmetric oxidation of prochiral thioacetamides or related sulfenamides is a powerful strategy for the synthesis of enantiomerically enriched N-sulfinylacetamides. This approach relies on the use of a chiral oxidant or a chiral catalyst to control the facial selectivity of the oxidation.

A significant development in this area is the catalytic asymmetric synthesis of N-acyl sulfinamides through the oxidation of N-acyl sulfenamides. nih.gov Researchers have demonstrated that a chiral Brønsted acid, specifically a chiral phosphoric acid, can catalyze the asymmetric oxidation of N-acyl sulfenamides with hydrogen peroxide as the terminal oxidant. nih.govacs.org This method provides high yields and enantioselectivities. The indispensable N-H bond in the N-acyl sulfenamide (B3320178) substrate is believed to form an efficient hydrogen bond with the chiral phosphoric acid, which directs the oxidant to one face of the sulfur atom. nih.govacs.org

Table 2: Chiral Brønsted Acid Catalyzed Asymmetric Oxidation of N-Acyl Sulfenamides

Sulfenamide Substrate Chiral Phosphoric Acid Catalyst Oxidant Solvent Yield (%) ee (%) Reference
N-(phenylthio)benzamide (R)-TRIP 35% H₂O₂ CCl₄ 95 92 nih.govacs.org
N-((4-methylphenyl)thio)benzamide (R)-TRIP 35% H₂O₂ CCl₄ 96 93 nih.govacs.org

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Another approach involves the use of enantiopure N-H oxaziridines as nitrogen transfer agents for the enantioselective synthesis of sulfinamidines from sulfenamides. uni-muenchen.dechemrxiv.org While this method produces sulfinamidines, the concept of using a chiral reagent to induce asymmetry at the sulfur center is directly applicable to the synthesis of chiral N-sulfinylacetamides.

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. This strategy has been successfully applied to the synthesis of chiral sulfinyl compounds.

A prominent example is the use of cinchona alkaloids, such as quinine and quinidine, as chiral auxiliaries in the synthesis of enantiopure sulfinates and sulfoxides. organic-chemistry.orgnih.gov A general process has been developed for the efficient synthesis of sulfinyl transfer agents based on these alkaloids. organic-chemistry.orgnih.gov These chiral sulfinylating agents can then react with nucleophiles to produce enantiomerically enriched sulfinyl compounds. The reaction of an acetamide enolate with such a chiral sulfinyl transfer agent would be a plausible route to chiral N-sulfinylacetamides.

Ellman's chiral tert-butanesulfinamide has proven to be a highly effective chiral auxiliary for the asymmetric synthesis of amines. osi.lv The principles of using a chiral sulfinamide to induce stereoselectivity can be conceptually inverted to synthesize the chiral sulfinamide itself. For instance, a process for the asymmetric synthesis of a variety of chiral sulfinamides has been demonstrated using quinine as a chiral auxiliary, affording products in good yields and excellent enantioselectivity. researchgate.net

Table 3: Quinine-Mediated Asymmetric Synthesis of Chiral Sulfinamides

Thionyl Chloride Derivative Nucleophile Yield (%) ee (%) Reference
SOCl₂ Aniline 85 95 researchgate.net
SOCl₂ Benzylamine 82 96 researchgate.net

Asymmetric Catalysis in Sulfinylacetamide Formation

The generation of chiral N-sulfinylacetamides, where the sulfur atom is a stereocenter, is of significant interest. Asymmetric catalysis offers an efficient and atom-economical approach to producing these molecules in an enantiomerically enriched form, moving beyond classical methods that often rely on stoichiometric chiral auxiliaries. nih.gov

A notable advancement in this area is the use of chiral Brønsted acids to catalyze the asymmetric oxidation of N-acyl sulfenamides. In one study, a chiral phosphoric acid was employed as a catalyst for the oxidation of various N-acyl sulfenamides using 35% hydrogen peroxide as the terminal oxidant. nih.gov This method is particularly relevant as N-acyl sulfenamides are direct precursors to N-sulfinylacetamides. The indispensable N-H bond in the sulfenamide substrate is thought to form a crucial hydrogen bond with the chiral phosphoric acid, enabling the transfer of chirality during the oxidation step. This process affords chiral N-acyl sulfinamides in high yields and with good enantioselectivities. nih.gov The resulting enantioenriched N-acyl sulfinamides can be further derivatized without eroding the stereochemical integrity at the sulfur center. nih.gov

While direct catalytic asymmetric synthesis of N-sulfinylacetamides is a developing field, related methodologies for similar chiral aza-sulfur compounds highlight the potential of catalytic strategies. For instance, the enantioselective synthesis of sulfinimidate esters, which also feature a chiral S(IV) center, has been achieved through an oxidative esterification of sulfenamides catalyzed by anionic stereogenic-at-Co(III) complexes. nih.gov Another approach involves the electrophilic amination of sulfenamides using enantiopure N-H oxaziridine (B8769555) reagents to produce chiral sulfinamidines, and in a one-pot, three-component variation, chiral primary sulfinamides. uni-muenchen.denih.govresearchgate.net These catalytic systems, which effectively control the stereochemistry at a sulfur-nitrogen bond, underscore the expanding toolkit available for creating chiral sulfur-containing compounds and pave the way for future developments in the direct asymmetric synthesis of N-sulfinylacetamides.

Design and Synthesis of Structurally Modified this compound Analogues

The systematic modification of the this compound scaffold is essential for tuning its physicochemical and biological properties. This involves derivatization at multiple sites, including the acetamide group, the sulfinyl sulfur, and any pendant groups.

Modifications to the acetamide portion of this compound can significantly alter the compound's characteristics. Derivatization of the acetamide nitrogen and reactions involving the carbonyl group are key strategies for creating structural diversity.

Acetamide Nitrogen Derivatization:

The nitrogen atom of the acetamide can be substituted with a wide range of aliphatic and aromatic groups. A common synthetic strategy involves a coupling reaction between a carboxylic acid precursor and a primary amine. For example, in the synthesis of modafinil analogues, 2-[(diphenylmethyl)thio]acetic acid is activated in situ with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then coupled with various primary amines (R-NH2) to yield N-substituted 2-[(diphenylmethyl)thio]acetamides. nih.govacs.org These thioacetamide (B46855) analogues are then oxidized to the corresponding N-substituted 2-[(diphenylmethyl)sulfinyl]acetamides. nih.govacs.org This method allows for the introduction of diverse substituents on the nitrogen atom.

Table 1: Examples of N-Substituents Introduced via Amine Coupling

Amine Used (R-NH₂) Resulting N-Substituent (R)
Methylamine -CH₃
Propylamine -CH₂CH₂CH₃
Cyclopropylmethylamine -CH₂-c-C₃H₅
Benzylamine -CH₂-Ph

Carbonyl Moiety Modification:

The carbonyl group of the acetamide can also be chemically transformed. A significant modification is its reduction to a methylene (B1212753) group, converting the acetamide into an ethanamine derivative. This transformation fundamentally changes the nature of the functional group from an amide to an amine. For instance, N-substituted thioacetamides have been reduced using reagents such as alane (generated from a LiAlH₄–sulfuric acid mixture) or borane (B79455) in tetrahydrofuran (B95107) (BH₃·THF) to yield the corresponding thioethanamines. nih.govacs.org These thioethanamines can then be oxidized at the sulfur atom to produce sulfinylethanamines, which are analogues of N-sulfinylacetamides where the carbonyl has been reduced. nih.govacs.org This reduction of the amide carbonyl to an amine has been shown to significantly improve binding affinities at monoamine transporters in studies of modafinil analogues. nih.gov

The sulfinyl sulfur is a key functional group in this compound and its reactivity allows for further structural modifications. The primary transformations at this center involve changes in its oxidation state, namely oxidation to a sulfonyl group or reduction to a thioether.

The most common reaction is the oxidation of the sulfur atom. N-Sulfinylacetamides are themselves synthesized by the controlled oxidation of the corresponding thioacetamides (sulfides). Reagents such as hydrogen peroxide (H₂O₂) in an acetic acid-methanol solution are effective for this transformation, converting the sulfide (B99878) to a racemic sulfoxide (B87167) (sulfinyl group). nih.govacs.org

Further oxidation of the sulfinyl group leads to the formation of N-sulfonylacetamides, where the sulfur is in the S(VI) oxidation state. While direct oxidation of a pre-formed this compound is not extensively detailed in the provided context, the oxidation of related sulfilimines provides a strong precedent. Enantioenriched sulfilimines, which are aza-analogues of sulfoxides, can undergo stereospecific oxidation to afford sulfoximines, the aza-analogues of sulfones. nih.gov This suggests that similar oxidation of N-sulfinylacetamides to N-sulfonylacetamides is a feasible transformation, likely achievable with stronger oxidizing agents.

Conversely, reduction of the sulfinyl group back to a thioether is also a possible modification, although less commonly explored as it reverses the key synthetic step in their preparation.

The properties of this compound analogues can be finely tuned by introducing various substituents on the carbon framework, particularly on any pendant aromatic or aliphatic groups. Extensive research on modafinil analogues, where the core structure is 2-[(diphenylmethyl)sulfinyl]acetamide, provides a clear example of this strategy. nih.govacs.org

In these studies, the two phenyl rings of the diphenylmethyl moiety have been substituted with a range of groups. The synthesis generally starts with the appropriately substituted diphenylmethanol, which is then carried through the synthetic sequence to the final sulfinylacetamide. nih.govacs.org This approach has allowed for the exploration of how different substituents impact the molecule's activity. For example, halogen substitution at the para-position of the phenyl rings was found to increase binding affinity for the dopamine (B1211576) transporter (DAT). nih.govacs.org

The following table summarizes some of the synthesized analogues with varied substitution patterns on the aromatic rings of the diphenylmethyl group.

Table 2: Examples of this compound Analogues with Varied Aromatic Substitutions

R¹ (on Phenyl Ring 1) R² (on Phenyl Ring 2) Resulting Compound Structure (Simplified) Reference
H H (C₆H₅)₂CH-S(O)CH₂CONH₂ nih.govacs.org
4-F 4-F (4-F-C₆H₄)₂CH-S(O)CH₂CONH₂ nih.govacs.org
4-Cl 4-Cl (4-Cl-C₆H₄)₂CH-S(O)CH₂CONH₂ nih.govacs.org
4-Br 4-Br (4-Br-C₆H₄)₂CH-S(O)CH₂CONH₂ nih.govacs.org
4-CH₃ 4-CH₃ (4-CH₃-C₆H₄)₂CH-S(O)CH₂CONH₂ nih.govacs.org

In addition to aromatic substitutions, variations in aliphatic groups have also been explored, primarily through the derivatization of the acetamide nitrogen as discussed in section 2.3.1. This allows for the introduction of linear alkyl, branched alkyl, and cycloalkyl groups, further expanding the structural diversity of this class of compounds. nih.govacs.org

Mechanistic Investigations of N Sulfinylacetamide Reactivity

Fundamental Reaction Mechanisms Involving the Sulfinyl Group

The sulfinyl group (S=O) is the primary center of reactivity in N-sulfinylacetamide. It possesses a chiral sulfur atom and can participate in a variety of fundamental reactions, including oxidation, reduction, and reactions where it acts as either a nucleophile or an electrophile.

The sulfur atom in this compound exists in an intermediate oxidation state, allowing it to be both oxidized and reduced. These redox pathways are fundamental to its chemistry and are commonly employed in the synthesis of related compounds.

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group. This transformation is a key step in the synthesis of various molecules, including analogues of the wake-promoting agent Modafinil (B37608). Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in a solution of acetic acid and methanol (B129727), are effective for this purpose. benchchem.comnih.govacs.org Other reagents like m-chloroperoxybenzoic acid (m-CPBA) can also be used. google.com The oxidation from a thioether precursor to the sulfinylacetamide and subsequently to the sulfone represents a sequential increase in the oxidation state of the sulfur atom.

Reduction: Conversely, the sulfinyl group can be reduced to a sulfide (B99878) (thioether). This reduction is a critical transformation in structure-activity relationship (SAR) studies of bioactive molecules, where researchers aim to understand the role of the sulfoxide (B87167) oxygen. nih.govresearchgate.net For example, reducing the S=O group in Modafinil analogues to the corresponding thioether has been shown to alter binding affinity at monoamine transporters. nih.gov

Internal Redox Reactions: The Pummerer reaction represents a type of internal redox process where a sulfoxide bearing an α-hydrogen is converted to an α-functionalized sulfide. researchgate.net This reaction involves the reduction of the sulfinyl group and the oxidation of the α-carbon. The Pummerer reaction of optically active N,N-dimethyl-p-tolyl-sulfinylacetamide with acetic anhydride (B1165640) has been shown to yield the corresponding α-acetoxy sulfide, demonstrating a key reactivity pathway for α-carbonyl-substituted sulfoxides. researchgate.net

Table 1: Summary of Oxidation and Reduction Reactions
TransformationStarting Functional GroupProduct Functional GroupTypical ReagentsReference
OxidationThioetherSulfinyl (Sulfoxide)Hydrogen Peroxide (H₂O₂), m-CPBA benchchem.comnih.govgoogle.com
OxidationSulfinyl (Sulfoxide)Sulfonyl (Sulfone)Hydrogen Peroxide (H₂O₂) researchgate.net
ReductionSulfinyl (Sulfoxide)Thioether (Sulfide)Alane (LiAlH₄–H₂SO₄), BH₃·THF nih.gov
Internal Redox (Pummerer Reaction)α-Carbonyl Sulfoxideα-Acetoxy SulfideAcetic Anhydride researchgate.net

The electronic nature of the sulfinyl group allows it to act as both an electrophile and, in some contexts, a nucleophile.

Electrophilic Reactivity: The sulfur atom in the sulfinyl group is electron-deficient due to the electronegativity of the adjacent oxygen and nitrogen atoms, making it susceptible to attack by nucleophiles. nih.gov This electrophilic character is central to many of its reactions. For instance, this compound acts as a dienophile in the Lewis acid-catalyzed Diels-Alder reaction with pentacene (B32325). acs.org In this reaction, the N-sulfinyl group accepts electron density from the diene. Similarly, related sulfenamides are known to be good electrophiles. nih.gov The reactivity of such N-S compounds can be compared to N-fluorobenzenesulfonimide, where hard nucleophiles preferentially attack the sulfur center. rsc.org

Nucleophilic Reactivity: While the sulfur atom is primarily electrophilic, the oxygen atom of the sulfinyl group possesses lone pairs of electrons and can exhibit nucleophilic character. Cysteine sulfenic acids, which also contain a sulfinyl-type moiety, are known to possess both nucleophilic and electrophilic properties. nih.gov Although direct examples of the this compound oxygen acting as a nucleophile are less common, its ability to participate in hydrogen bonding points to its capacity to act as a Lewis base. ajchem-a.com

Role of the Amide Functionality in Modulating Reaction Pathways

The amide group is not merely a passive substituent; it actively modulates the reactivity of the this compound molecule through electronic and steric effects, as well as direct participation in molecular interactions.

Furthermore, the amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O). ajchem-a.com This capability allows it to form significant intermolecular interactions, which can influence crystal packing and the approach of reagents in a reaction. In the crystal structures of C-terminally amidated peptides, chloride ions are often observed to be bifurcately hydrogen-bonded to two neighboring amide NH₂ groups, forming parallel layers that dictate the solid-state architecture. researchgate.net This ability to organize molecules can play a role in directing the course of solid-state reactions or influencing stereochemical outcomes.

Stereochemical Control and Diastereoselectivity in this compound Transformations

The sulfur atom in this compound is a stereocenter, meaning the molecule can exist as a pair of enantiomers. This chirality can be leveraged to control the stereochemical outcome of reactions, a principle widely used in asymmetric synthesis.

The synthesis of enantiomerically pure N-sulfinylacetamides, such as the (R)- and (S)-enantiomers of Modafinil, has been achieved by reacting a racemic β-sulfinyl carboxylic acid with a chiral auxiliary, such as (4R)-phenyl-thiazolidinethione. researchgate.net This process forms diastereomers that can be separated, followed by removal of the auxiliary to yield the individual enantiomers. The absolute stereochemistry of the sulfoxide group in such diastereomers has been confirmed by X-ray analysis. researchgate.net

Chiral N-sulfinyl amides are also used as "all-in-one" reagents in asymmetric synthesis. For instance, chiral arylsulfinylamides have been employed in visible light-mediated asymmetric aminoarylations of alkenes. researchgate.net In these reactions, the existing stereocenter on the sulfinyl group directs the formation of new stereocenters with high diastereoselectivity and enantioselectivity, yielding β,β-diarylethylamines with excellent stereocontrol. researchgate.net The Pummerer reaction of optically active N,N-dimethyl-p-tolyl-sulfinylacetamide has also been found to be highly stereoselective, affording the α-acetoxy sulfide product with 65% enantiomeric excess under certain conditions. researchgate.net

Table 2: Examples of Stereocontrolled Reactions
Reaction TypeChiral Reagent/SubstrateKey FindingReference
Asymmetric Aminoarylation(SS)-N-(p-tolylsulfinyl)butyramideHigh enantioselectivity and diastereoselectivity (>20:1 d.r.) in the formation of β,β-diarylethylamines. researchgate.net
Pummerer ReactionOptically active N,N-dimethyl-p-tolyl-sulfinylacetamideStereoselective formation of α-acetoxy sulfide with 65% e.e. in the presence of DCC. researchgate.net
Diastereomeric ResolutionRacemic β-sulfinyl carboxylic acid + (4R)-phenyl-thiazolidinethioneSeparation of diastereomers allows for the preparation of enantiopure Modafinil. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions

Understanding the kinetics (reaction rates) and thermodynamics (energy changes) of reactions involving this compound provides insight into reaction feasibility and mechanism. While comprehensive experimental data for this compound itself is limited, related studies and computational methods offer valuable information.

Kinetics: Kinetic studies focus on the rate of a reaction and the factors that influence it. europeanpharmaceuticalreview.com The thermal conversion of the Diels-Alder adduct of pentacene and this compound has been studied, with the performance of thin-film transistors fabricated from this process being dependent on temperature. acs.orgresearchgate.net Such studies can be used to determine kinetic parameters like activation energy (Ea) via Arrhenius plots, which quantifies the energy barrier that must be overcome for the reaction to proceed. researchgate.net Computational studies using Density Functional Theory (DFT) have also been employed to investigate reaction mechanisms. For the asymmetric aminoarylation involving an arylsulfinylamide, DFT calculations were used to model the transition states, providing their optimized geometries and relative energies, which are crucial for understanding the reaction pathway and the origins of stereoselectivity. researchgate.net

Table 3: Selected Thermodynamic and Kinetic Data
ParameterSystem/ReactionValue/FindingSignificanceReference
Bond Dissociation Energy (D°₂₉₈)N-S Bond~467 kJ/molIndicates the strength and relative stability of the nitrogen-sulfur bond. nih.gov
Transition State EnergiesAsymmetric aminoarylation with arylsulfinylamideCalculated via DFT (M062X/6-31+G(d,p))Elucidates the reaction pathway and helps explain the observed high stereoselectivity. researchgate.net
Activation Energy (Ea)Thermal conversion of pentacene adductCan be extracted from temperature-dependent I-V characteristics.Quantifies the kinetic barrier for the solid-phase conversion to pentacene. researchgate.net

Advanced Characterization Techniques in N Sulfinylacetamide Research

High-Resolution Spectroscopic Analyses for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools for the structural confirmation of N-sulfinylacetamides. These techniques provide detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of synthesized N-sulfinylacetamides. wikipedia.org The chemical shifts observed are characteristic of the specific functional groups present in the molecule. For instance, in analogues of N-sulfinylacetamide, the methylene (B1212753) protons (-CH₂-) adjacent to the sulfinyl group typically appear as a distinct signal in the ¹H NMR spectrum. Similarly, the amide proton (-NH₂) and the acetyl methyl protons (-CH₃) give rise to characteristic resonances. researchgate.net In ¹³C NMR spectra, the carbonyl carbon of the amide group and the carbons of the acetyl group show signals at predictable chemical shifts. researchgate.netnih.gov

Below is a table representing typical, anticipated NMR chemical shift ranges for the core this compound structure based on data from analogous compounds. researchgate.netnih.gov

Atom/Group Technique Typical Chemical Shift (δ) in ppm
Acetyl Protons (-C(O)CH₃)¹H NMR2.0 - 2.5
Methylene Protons (-S(O)CH₂-)¹H NMR3.0 - 4.0
Amide Protons (-C(O)NH₂)¹H NMR5.0 - 8.0
Acetyl Carbon (-C H₃)¹³C NMR~24
Methylene Carbon (-S(O)C H₂-)¹³C NMR50 - 65
Carbonyl Carbon (-C (O)NH₂)¹³C NMR168 - 172
Note: This is an interactive data table based on representative data.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates the proposed structure. Techniques like electrospray ionization (ESI) are common. For instance, in the analysis of 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil), a prominent derivative, mass spectrometry is used to identify the parent molecule and its metabolites. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with great confidence. researchgate.net

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography offers unambiguous proof of structure by mapping the precise spatial arrangement of atoms in a crystalline solid. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral molecules.

For this compound derivatives like modafinil (B37608), single-crystal X-ray diffraction has been instrumental. researchgate.net It provides the definitive solid-state conformation and the packing of molecules within the crystal lattice. nih.gov The analysis confirms the tetrahedral geometry around the chiral sulfur atom, which is the source of stereoisomerism in this class of compounds. wikipedia.org The Cambridge Structural Database (CSD) contains entries for related structures, such as (S)-modafinil, providing a reference for the molecular geometry. researchgate.net

The table below summarizes key crystallographic data obtained for (S)-2-[(diphenylmethyl)sulfinyl]acetamide, a representative compound.

Parameter Value
CCDC Number241713
Empirical FormulaC₁₅H₁₅NO₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.25
b (Å)26.51
c (Å)5.86
β (°)104.37
Volume (ų)1391.2
Note: This is an interactive data table based on published crystallographic data for (S)-modafinil. researchgate.net

This data is crucial for understanding intermolecular interactions, such as hydrogen bonding involving the amide group, which dictates the crystal packing and can influence physical properties like solubility and stability. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment (e.g., Circular Dichroism)

The sulfoxide (B87167) group in this compound is a stereocenter when the two organic substituents are different, leading to the existence of enantiomers. wikipedia.orgtandfonline.com Chiroptical spectroscopy, particularly electronic circular dichroism (CD), is a powerful technique for studying these chiral molecules in solution. researchgate.net

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov Each enantiomer of a chiral sulfoxide produces a CD spectrum that is a mirror image of the other. This property makes CD an excellent tool for:

Determining Enantiomeric Purity: The magnitude of the CD signal is proportional to the concentration and enantiomeric excess (ee) of the sample. It can be used to quantify the ratio of enantiomers in a mixture.

Assigning Absolute Configuration: The sign of the Cotton effects in the CD spectrum can be correlated to the absolute configuration (R or S) at the sulfur stereocenter. For aryl sulfoxides, empirical rules, such as Mislow's rule, have been developed to relate the sign of the CD band corresponding to the aromatic chromophore to the absolute configuration. researchgate.net

Modern approaches combine experimental CD spectra with theoretical calculations, such as time-dependent density functional theory (TDDFT), to reliably predict the CD spectrum for a given enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration of the synthesized compound can be determined with high confidence. researchgate.net This combined experimental and theoretical approach has become a preferred method for the stereochemical characterization of chiral sulfoxides.

The distinct pharmacological profiles of the individual enantiomers of drugs like modafinil underscore the importance of such stereochemical analysis. researchgate.net

Computational Chemistry and Theoretical Studies on N Sulfinylacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of N-sulfinylacetamide. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of the molecule's electronic landscape and its propensity to engage in chemical reactions. numberanalytics.com

Density Functional Theory (DFT) Applications to Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the mechanisms of chemical reactions. mdpi.com For this compound and related N-sulfinyl compounds, DFT calculations are instrumental in mapping out potential reaction pathways and identifying the associated transition states. nih.govacs.org

Researchers utilize DFT to elucidate the energetics of various reaction routes, such as those involved in its synthesis or degradation. researchgate.net For instance, in the context of its formation, DFT can model the interaction of reactants, calculate the activation energies required to overcome reaction barriers, and predict the most favorable pathways leading to the final product. nih.gov Studies on analogous N-sulfonyl and N-sulfinyl compounds have successfully employed DFT to understand reaction mechanisms, including cycloadditions and cross-coupling reactions. researchgate.netnsf.gov These computational investigations provide a molecule-level understanding that complements experimental findings. nih.govacs.org

The reactivity of the N-S-O group is a key area of investigation. DFT studies on similar N-sulfinylamines have shown that the reactivity towards nucleophiles like water is influenced by the electronic nature of the substituents. acs.org Increasing the electron-withdrawing capacity of the group attached to the nitrogen atom generally enhances the reactivity of the N-sulfinylamine. acs.org This principle can be extrapolated to predict the reactivity of this compound in various chemical environments.

Below is a table summarizing typical parameters calculated using DFT to analyze reaction pathways:

ParameterDescriptionTypical Application for this compound
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Predicting the feasibility and rate of synthetic or degradation reactions.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Determining if a reaction is exothermic or endothermic.
Gibbs Free Energy (ΔG) The thermodynamic potential that measures the maximum reversible work that may be performed by a system.Assessing the spontaneity of a reaction under given conditions.
Transition State Geometry The molecular structure at the highest point on the reaction coordinate.Understanding the specific atomic rearrangements during a reaction.

Ab Initio Methods for Accurate Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for the high-accuracy prediction of spectroscopic properties. numberanalytics.com These calculations are crucial for interpreting experimental spectra, such as infrared (IR) and nuclear magnetic resonance (NMR), and for confirming the molecular structure of this compound.

By solving the Schrödinger equation for the molecule, ab initio methods can predict vibrational frequencies, which correspond to the peaks in an IR spectrum. researchgate.net For example, calculations can pinpoint the stretching frequencies of the C=O, S=O, and N-H bonds within the this compound molecule. nih.gov Theoretical calculations on similar sulfonamide structures have shown good correlation with experimental IR and Raman spectra, although slight discrepancies can arise due to factors like the physical state (gas phase in calculations vs. solid or liquid in experiments) and intermolecular interactions. researchgate.netnih.gov

Similarly, ab initio methods can predict NMR chemical shifts. numberanalytics.com This is particularly useful for assigning signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule, aiding in its structural elucidation. The accuracy of these predictions provides confidence in the experimentally determined structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior of this compound, from its conformational flexibility to its interactions with larger biological molecules. mdpi.com

Conformational Landscape Analysis and Energy Minima Identification

This compound, like many organic molecules, can exist in various spatial arrangements or conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface. taltech.ee

Computational methods, often employing force fields like MMFF94 or quantum mechanical calculations, systematically explore the possible conformations of the molecule. chemrxiv.orgresearchgate.net This exploration generates a conformational landscape, a map of the molecule's energy as a function of its geometry. taltech.ee The identification of low-energy conformers is crucial, as these are the most likely to be populated at room temperature and are therefore the most relevant for the molecule's chemical and biological activity. mdpi.com For flexible molecules, understanding the equilibrium between different conformers in solution is key to explaining their properties. mdpi.com

Molecular Recognition and Binding Interaction Modeling with Target Macromolecules

A primary application of molecular modeling is to understand how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. nih.govuvic.cacsic.es This process, known as molecular recognition, is fundamental to the action of many drugs and bioactive compounds. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of this compound, docking simulations can be used to place the molecule into the active site of a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the this compound-protein complex over time. mdpi.complos.orgyoutube.com MD simulations track the movements of all atoms in the system, providing a detailed picture of how the ligand and protein adapt to each other and how the binding interactions fluctuate. rsc.org This information is invaluable for understanding the mechanism of action and for designing modifications to the molecule to improve its binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

In the context of this compound and its analogues, a QSAR study would involve several key steps:

Data Set Assembly : A collection of molecules with known biological activities (e.g., inhibitory concentrations against a specific enzyme) is gathered. researchgate.net

Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.govresearchgate.net

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. researchgate.netjbclinpharm.org

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure its reliability. jbclinpharm.org

Once a validated QSAR model is established, it can be used to predict the biological activity of new, untested compounds based solely on their calculated descriptors. This allows for the virtual screening of large libraries of potential drug candidates and the rational design of new molecules with enhanced activity. For instance, a QSAR model might suggest specific modifications to the this compound scaffold that are predicted to improve its interaction with a biological target. researchgate.netdntb.gov.ua

The table below lists some common molecular descriptors used in QSAR studies.

Descriptor ClassExample DescriptorsProperty Represented
Constitutional Molecular Weight, Number of H-bond donors/acceptorsBasic molecular composition and size.
Topological Wiener Index, Randić IndexAtomic connectivity and branching.
Geometrical Molecular Surface Area, Molecular Volume3D shape and size of the molecule.
Physicochemical LogP, Molar RefractivityLipophilicity and polarizability.
Electronic Dipole Moment, HOMO/LUMO energiesDistribution of electrons and reactivity.

Structure Activity Relationship Sar Studies: Chemical Modification and Binding Interactions

Influence of Sulfinyl Oxidation State on Molecular Recognition and Ligand Binding Affinities

The oxidation state of the sulfur atom in the N-sulfinylacetamide scaffold is a critical determinant of its binding affinity and selectivity. nih.govnih.gov

Reduction to Sulfide (B99878): Early SAR studies on modafinil (B37608), a well-known this compound derivative, revealed that reducing the sulfoxide (B87167) group to a sulfide led to a decrease in affinity for the dopamine (B1211576) transporter (DAT). researchgate.net Conversely, this modification improved binding to the serotonin (B10506) transporter (SERT) when the diphenyl rings were unsubstituted. researchgate.net In some analog series, the replacement of the sulfoxide (S=O) with a sulfide (thioether) function was found to have minimal impact on DAT binding. nih.govacs.org For instance, reducing the S=O to the thioether in one analog decreased DAT binding by approximately five-fold while enhancing SERT affinity. nih.govacs.org

Combined Reductions: The simultaneous reduction of both the sulfoxide and the amide carbonyl groups to a thioether and an amine, respectively, resulted in even higher binding affinities at DAT, SERT, and NET. nih.gov This suggests a synergistic effect of these two modifications on transporter interaction. nih.gov

The sulfinyl group, being a key functional group, can participate in hydrogen bonding and other interactions with proteins or enzymes, thereby modulating their activity. ontosight.ai

Table 1: Effect of Sulfinyl Group Modification on Transporter Binding Affinity

Compound/ModificationTargetChange in Binding Affinity
Sulfoxide to Sulfide (unsubstituted diphenyl rings)DATDecreased researchgate.net
Sulfoxide to Sulfide (unsubstituted diphenyl rings)SERTImproved researchgate.net
Sulfoxide to ThioetherDAT~5-fold decrease nih.govacs.org
Sulfoxide to ThioetherSERTImproved nih.govacs.org
Combined Sulfoxide and Amide ReductionDAT, SERT, NETHigher affinities nih.gov

Impact of Amide/Amine Substitution Patterns on Molecular Interaction Profiles

Modifications to the terminal amide or amine group of this compound analogs have a profound effect on their molecular interaction profiles. nih.govacs.org

N-Alkylation of Amide: The addition of alkyl groups to the terminal amide nitrogen generally leads to a reduction in DAT affinity, regardless of the sulfur oxidation state. researchgate.netnih.gov

Reduction to Amine: Reducing the terminal amide to an amine has been shown to improve DAT binding affinity. researchgate.net This enhancement is attributed to the resulting positive charge on the nitrogen, which is thought to facilitate a direct interaction with a conserved negatively charged aspartate residue in the Na1 binding site of all three monoamine transporters (DAT, SERT, and NET). nih.gov

N-Substitution of Amine: Appending a 3-phenylpropyl substituent to the reduced amine resulted in a compound with higher binding affinities than the amide analogs at all three transporters. nih.gov This finding was significant as amine salts offer a solubility advantage over the parent amide. nih.gov In contrast, within the benztropine (B127874) class of atypical DAT inhibitors, converting the tropane (B1204802) amine nitrogen to an amide drastically reduced binding affinity. acs.org

Table 2: Influence of Amide/Amine Substitution on DAT Binding Affinity

ModificationEffect on DAT Binding Affinity
N-alkylation of terminal amideDecreased researchgate.netnih.gov
Reduction of terminal amide to amineImproved researchgate.net
Appending a 3-phenylpropyl substituent to the amineHigher affinity than amide analogs nih.gov

Effects of Aromatic and Aliphatic Ring Substitutions on Ligand Binding Selectivity

Substitution on the aromatic rings of the this compound core is a key strategy for modulating ligand binding selectivity. nih.govacs.orgnumberanalytics.com

Halogen Substitution: Halogen substitution on the diphenyl rings has been extensively studied. researchgate.netacs.org

Para-halogenation of the diphenylmethyl moiety generally leads to analogs with improved binding affinities for DAT over SERT and NET. nih.govacs.org The binding affinity at DAT often increases with para-halogen substitutions in the order of Br > Cl > F ≥ H. researchgate.netacs.org This trend is also observed for halogens at the meta-positions. researchgate.netacs.org This order might be due to the formation of a halogen bond with a polar residue of DAT. acs.org

In contrast, for p-halo-substituted amine analogs, affinity improves at SERT over DAT. researchgate.netacs.org

Other Substituents: The introduction of methyl and trifluoromethyl substituents on the diphenyl rings has also been explored to investigate structural requirements for binding. researchgate.netacs.orgacs.org The presence of electron-donating or electron-withdrawing groups on the aromatic ring can influence reaction rates and selectivity in the synthesis of these analogs. numberanalytics.com

The strategic placement of substituents can reinforce or oppose the directing influences of existing groups on the aromatic ring, affecting the outcome of further chemical modifications. msu.edu

Table 3: Impact of Aromatic Ring Substitution on Transporter Affinity

SubstitutionTransporter(s) with Improved Affinity
para-Halogenation (Amide analogs)DAT (with selectivity over SERT and NET) nih.govacs.org
p-Halo-substitution (Amine analogs)SERT (over DAT) researchgate.netacs.org
Methyl and TrifluoromethylInvestigated for structural requirements researchgate.netacs.orgacs.org

Stereochemical Implications in Ligand-Target Interactions

Stereochemistry is a critical factor in the interaction between chiral ligands like this compound analogs and their biological targets. nih.govnih.gov

Enantioselectivity at DAT: For the parent compound, the enantioselectivity at DAT for the R- and S-enantiomers is only about 3-fold. nih.govacs.org This indicates that while there is a preferred stereoisomer, the difference in binding affinity between the two is not substantial. nih.govacs.org

Importance of 3D Structure: Biological targets such as proteins are chiral and therefore recognize ligands in a three-dimensional manner. researchgate.net The higher the degree of three-dimensional complexity of a molecule, the greater the potential for it to interact with its biological target with increased affinity and specificity. researchgate.net Individual stereoisomers of the same drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. researchgate.net

Fine-Tuning Selectivity: Research has shown that stereoisomers with a defined absolute configuration can be used to fine-tune and direct the activity of ligands towards distinct targets. researchgate.net By introducing additional chiral centers, it is possible to gain a better understanding of the role of defined stereochemistry in interactions with transporters like DAT, NET, and SERT. mdpi.com

Chemoinformatic and Statistical Approaches to SAR Analysis

Chemoinformatic and statistical methods are increasingly being used to analyze and interpret the vast amount of data generated from SAR studies. nih.govu-strasbg.fr

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can help in predicting the activity of new, unsynthesized analogs.

Molecular Modeling and Docking: Molecular docking studies using homology models of transporters like DAT and SERT have been employed to understand the binding modes of this compound analogs. researchgate.netacs.org These studies have helped to define the role of specific transmembrane domains in the substrate/inhibitor binding sites. researchgate.netacs.org For example, molecular dynamics simulations have been used to characterize the binding modes of analogs in the central ligand binding (S1) site of the human DAT. researchgate.net

Data Mining and Machine Learning: Techniques like self-organizing neural networks and clustering are used for large-scale data analysis and knowledge discovery from large chemical databases. u-strasbg.frmdpi.com These methods help in identifying patterns, rules, and clusters within the data, leading to a better understanding of the relationships between chemical structure and biological activity. u-strasbg.fr For instance, Bemis-Murcko-like scaffolds are used to cluster compounds with the same core ring system for SAR analysis. medchemica.com

Future Directions and Emerging Research Areas

Development of Next-Generation N-Sulfinylacetamide-Based Catalysts

While much of the current research on this compound derivatives focuses on their biological activity as inhibitors or modulators of targets like the dopamine (B1211576) transporter, their potential as catalysts in synthetic chemistry remains a nascent and promising field. researchgate.netresearchgate.net The sulfinyl group, with its stereogenic sulfur center and ability to coordinate with metals, presents unique opportunities for developing novel asymmetric catalysts.

Future research is anticipated to focus on designing chiral this compound ligands for transition-metal-catalyzed reactions. These ligands could offer precise control over stereoselectivity in a variety of chemical transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The acetamide (B32628) moiety can be readily modified, allowing for the fine-tuning of steric and electronic properties to optimize catalyst performance for specific substrates and reactions. One search result noted the utility of the electron-withdrawing sulfinyl group in enhancing reactivity for catalytic transformations like nickel-catalyzed reactions.

Moreover, the exploration of N-sulfinylacetamides as organocatalysts represents another frontier. The bifunctional nature of the molecule, containing both a Lewis basic sulfoxide (B87167) oxygen and a potentially acidic N-H group, could be harnessed to activate substrates and control reaction pathways in a metal-free environment. The development of such catalysts would be a significant step towards more sustainable and cost-effective chemical synthesis.

Exploration of this compound Chemistry in Sustainable and Green Synthesis Methodologies

Current synthetic routes to N-sulfinylacetamides and their analogues often involve multi-step processes that utilize reagents and solvents with environmental drawbacks. nih.gov For example, common procedures employ trifluoroacetic acid (TFA), and oxidation steps may use hydrogen peroxide in acetic acid and methanol (B129727) solutions. nih.gov Recognizing the growing need for environmentally benign chemical processes, a major future direction is the development of green synthesis methodologies for this class of compounds.

Inspired by advancements in the sustainable synthesis of related compounds like sulfonamides, future work will likely focus on several key areas:

Use of Green Solvents: Research is expected to move away from chlorinated and volatile organic solvents towards water, ethanol, or solvent-free (neat) reaction conditions. sci-hub.se The synthesis of sulfonamides in water has been successfully demonstrated, providing a template for similar explorations with N-sulfinylacetamides. sci-hub.se

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. This could involve developing one-pot, multi-component reactions.

Energy Efficiency: Exploring alternative energy sources like microwave irradiation or ultrasonication to reduce reaction times and energy consumption compared to conventional heating.

Safer Reagents: Replacing hazardous reagents with greener alternatives. For instance, developing catalytic oxidation methods that use air as the terminal oxidant instead of stoichiometric chemical oxidants.

By integrating these principles, the synthesis of N-sulfinylacetamides can become more efficient, cost-effective, and environmentally responsible, which is crucial for their potential large-scale application.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives, particularly for pharmaceutical applications. researchgate.net These computational tools can process vast datasets to identify patterns and make predictions, significantly accelerating the research and development pipeline. researchgate.net

Key applications of AI/ML in this field include:

De Novo Drug Design: AI algorithms, such as generative adversarial networks (GANs), can design novel this compound structures with desired pharmacological properties from scratch. crimsonpublishers.com These models learn from existing chemical databases to generate molecules optimized for specific targets, such as the dopamine transporter.

Predictive Modeling (QSAR/QSPR): Machine learning models can be trained to predict the biological activity (Quantitative Structure-Activity Relationship, QSAR) and physicochemical properties (Quantitative Structure-Property Relationship, QSPR) of new this compound analogues. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. researchgate.net

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is a critical and failure-prone stage of development. AI tools can build models to forecast these properties early in the design phase, helping to eliminate compounds likely to fail due to poor pharmacokinetics or toxicity. researchgate.net

Virtual High-Throughput Screening: AI can rapidly screen massive virtual libraries of this compound derivatives against a biological target, identifying the most promising candidates for further experimental validation. nih.gov

By leveraging AI and ML, scientists can navigate the vast chemical space of this compound derivatives more efficiently, leading to the faster discovery of compounds with improved efficacy and safety profiles.

Potential Applications of this compound Moieties in Materials Science and Engineering

While primarily investigated for biological activity, the unique properties of the sulfinylacetamide group suggest significant potential for applications in materials science and engineering. Organosulfur compounds are integral to the development of advanced materials, and N-sulfinylacetamides represent a new building block for this field. acs.orgnih.gov

Emerging research areas include:

Organic Electronics: The this compound moiety has been identified as a key component in a precursor for creating pentacene (B32325) thin-film transistors. The precursor, an adduct of pentacene and this compound, enables solution-based processing for fabricating organic electronic devices, which is a significant advantage over traditional vacuum deposition methods.

Advanced Polymers: The incorporation of sulfoxide groups into polymer backbones can impart unique and desirable properties. tandfonline.com Polymers containing sulfoxides are being explored as "stealth" materials for coating nanoparticles, serving as a potential alternative to polyethylene (B3416737) glycol (PEG). researchgate.netnih.gov These coatings can reduce protein absorption and macrophage uptake, leading to longer circulation times in the bloodstream for drug delivery applications. researchgate.netnih.gov The this compound moiety could be incorporated into polymer side chains to create new functional materials with enhanced biocompatibility.

Thermoresponsive Materials: Sulfoxide-containing homopolymers have been shown to exhibit programmable thermoresponsive behaviors, including both a lower critical solution temperature (LCST) and an upper critical solution temperature (UCST). acs.org This dual responsiveness is driven by hydrogen bonding between sulfoxide and water (causing LCST) and dipole-dipole interactions between sulfoxide groups (causing UCST). acs.org this compound-based polymers could be designed to create smart hydrogels or surfaces that respond to specific temperature cues for applications in controlled release or sensing.

Metal Ion Extraction: Low-molecular-weight sulfoxides are known to be excellent extractants for metal salts. tandfonline.com Polymers functionalized with this compound could be developed for applications in environmental remediation or hydrometallurgy, selectively binding and removing specific metal ions from aqueous solutions.

The exploration of these applications is still in its early stages but highlights the immense versatility of the this compound functional group beyond its current focus in medicinal chemistry.

Data Tables

Table 1: Research Findings on Binding Affinities of this compound Analogues

Compound R (Diphenyl Ring Substituent) Functional Group DAT K_i (nM) SERT K_i (nM) NET K_i (nM)
Modafinil (B37608) (±)-1 H S=O 2600 23000 >100000
5a F S=O 1180 2580 4400
5b Cl S=O 420 1290 2360
5c Br S=O 340 1480 2150

Data sourced from studies on rat brain membranes. K_i represents the inhibition constant, with lower values indicating higher binding affinity.

Table 2: Interactive Physicochemical Properties of this compound and Analogues

Compound Name Molecular Formula Molar Mass ( g/mol ) pKa (Predicted) Key Feature
This compound C₂H₃NO₂S ~105.11 - Parent compound. chemspider.com
Fladrafinil (CRL-40,941) C₁₆H₁₅F₂NO₂S ~339.36 ~8.18 Bis(4-fluorophenyl) derivative.

| Modafinil | C₁₅H₁₅NO₂S | ~273.35 | ~8.18 | Diphenylmethyl derivative. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Sulfinylacetamide, and how can researchers ensure reproducibility in its preparation?

  • Methodological Answer : this compound is typically synthesized via sulfinylation of acetamide derivatives using sulfinyl chlorides under inert conditions. To ensure reproducibility, document reaction parameters (e.g., molar ratios, solvent purity, temperature control) and characterize intermediates via 1H^1H-NMR or FT-IR. and emphasize the need for granular experimental details, including purification methods (e.g., recrystallization solvents, chromatography conditions), to enable independent replication .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirm the presence of sulfinyl (S=O) stretching bands (~1040–1100 cm1^{-1}) and amide C=O (~1650 cm1^{-1}).
  • NMR : 1H^1H-NMR for monitoring reaction progress (e.g., disappearance of precursor peaks) and 13C^{13}C-NMR for structural elucidation.
  • HPLC/MS : Assess purity and detect byproducts. recommends limiting primary data to essential compounds in the main text, with extended datasets in supplementary materials .

Q. How is this compound utilized in organic electronics, particularly thin-film transistor fabrication?

  • Methodological Answer : this compound acts as a soluble precursor for pentacene in organic field-effect transistors (OFETs). The process involves spin-coating a solution of the pentacene/N-sulfinylacetamide adduct, followed by thermal conversion (e.g., 150–200°C under vacuum) to desulfurize and form crystalline pentacene layers. highlights the importance of optimizing spin-coating speed (e.g., 2000–3000 rpm) and annealing duration to achieve uniform film morphology .

Advanced Research Questions

Q. What strategies optimize reaction conditions for high-yield, high-purity this compound derivatives?

  • Methodological Answer : Use design of experiments (DoE) to evaluate factors like temperature, catalyst loading (e.g., Lewis acids), and solvent polarity. For example, a central composite design can identify interactions between variables. ’s thermal conversion methodology suggests monitoring reaction progress via in-situ Raman spectroscopy to minimize side reactions (e.g., over-oxidation) .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, thermal stability)?

  • Methodological Answer : Conduct systematic reviews (per PRISMA guidelines in ) to compare datasets. Replicate conflicting experiments under standardized conditions (e.g., identical solvents, humidity controls). For thermal stability discrepancies, use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 10°C/min) and validate results against NIST reference data (as in ) .

Q. What computational modeling approaches predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states during sulfinylation. Validate predictions with kinetic studies (e.g., variable-temperature NMR). stresses integrating computational and experimental data to address gaps in mechanistic understanding .

Q. How does this compound’s stability under ambient or extreme conditions impact experimental design?

  • Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For moisture-sensitive reactions, use Schlenk-line techniques or gloveboxes. and recommend pre-testing storage conditions (e.g., inert gas vs. air) to prevent degradation .

Methodological Frameworks

  • Systematic Reviews : Follow PRISMA ( ) and Cochrane guidelines ( ) to synthesize literature on this compound’s applications, ensuring transparency in study selection and bias assessment .
  • Data Reporting : Adhere to Beilstein Journal guidelines () for concise yet detailed methodology, reserving extensive datasets for supplementary files .

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